molecular formula C16H20ClN3O2 B4324604 N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B4324604
M. Wt: 321.80 g/mol
InChI Key: UPFGCRLKULYSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as MK-677 or Ibutamoren, is a compound that has gained attention in the scientific community due to its potential to increase growth hormone levels.

Scientific Research Applications

N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been primarily studied for its potential to increase growth hormone levels in humans. It has been shown to be effective in increasing serum levels of insulin-like growth factor 1 (IGF-1) and growth hormone (GH) in healthy adults and elderly individuals. This makes it a potential candidate for the treatment of growth hormone deficiency and other conditions associated with low GH levels.

Mechanism of Action

N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide works by stimulating the release of GH from the pituitary gland. It acts as a ghrelin receptor agonist, which is a peptide hormone that stimulates appetite and growth hormone secretion. By activating the ghrelin receptor, this compound increases the production and release of GH, which in turn stimulates the production of IGF-1.
Biochemical and Physiological Effects
The increase in GH and IGF-1 levels induced by this compound has several potential benefits. GH and IGF-1 are known to promote muscle growth, increase bone density, improve cognitive function, and reduce body fat. In addition, this compound has been shown to have a positive effect on sleep quality, which is important for overall health and well-being.

Advantages and Limitations for Lab Experiments

N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. It is easy to administer orally, has a long half-life, and has been shown to be well-tolerated in humans. However, it is important to note that the effects of this compound on GH and IGF-1 levels can vary depending on the dose and duration of treatment. In addition, the use of this compound in research studies may be limited by ethical considerations and regulatory restrictions.

Future Directions

There are several potential future directions for research on N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. One area of interest is its potential use in the treatment of age-related muscle loss and frailty. Another area of research is its potential use in the treatment of conditions associated with low GH levels, such as growth hormone deficiency and Turner syndrome. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a compound that has gained attention in the scientific community due to its potential to increase growth hormone levels. It has been shown to be effective in increasing serum levels of GH and IGF-1, which has several potential benefits for human health. While there are limitations to its use in laboratory experiments, there are several potential future directions for research on this compound.

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]-2-methyl-5-propylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-3-6-12-11-14(20(2)19-12)16(21)18-9-10-22-15-8-5-4-7-13(15)17/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFGCRLKULYSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NCCOC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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